D-Xylulose

Enzyme kinetics Carbohydrate chemistry Biocatalysis

D-Xylulose (CAS 551-84-8) is a naturally occurring keto-pentose monosaccharide that serves as a pivotal intermediate in the pentose phosphate pathway and microbial pentose catabolism. It is the direct keto-isomer of D-xylose, the most abundant pentose in lignocellulosic biomass, and is enzymatically generated by the action of D-xylose isomerase (EC 5.3.1.5).

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 551-84-8
Cat. No. B119806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylulose
CAS551-84-8
SynonymsLyxulose
Xylulose
Xylulose, (D-threo)-Isomer
Xylulose, (L-threo)-Isome
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
InChIKeyZAQJHHRNXZUBTE-WUJLRWPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in water

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylulose (CAS 551-84-8): A Critical Keto-Pentose Intermediate for Metabolic Engineering and Biochemical Research


D-Xylulose (CAS 551-84-8) is a naturally occurring keto-pentose monosaccharide that serves as a pivotal intermediate in the pentose phosphate pathway and microbial pentose catabolism [1]. It is the direct keto-isomer of D-xylose, the most abundant pentose in lignocellulosic biomass, and is enzymatically generated by the action of D-xylose isomerase (EC 5.3.1.5) [2]. Unlike its aldose counterpart D-xylose, which many industrially relevant microorganisms such as wild-type Saccharomyces cerevisiae cannot directly ferment, D-xylulose can be slowly metabolized by these hosts, positioning it as a key tool in the study and engineering of pentose utilization pathways for biofuel and biochemical production [3].

The Unique Position of D-Xylulose: Why Simple Aldose or Alternative Ketose Substitution Fails


While D-xylose is a common and inexpensive starting material, its inability to be metabolized by many key industrial hosts, such as wild-type Saccharomyces cerevisiae, creates a fundamental barrier in metabolic engineering studies. D-Xylulose bypasses this block, serving as the only directly utilizable form of xylose carbon for these organisms [1]. Conversely, substituting D-xylulose with its enantiomer L-xylulose would lead to entirely different metabolic fates, as L-xylulose is primarily a metabolite of the glucuronic acid pathway in mammals and a diagnostic marker for pentosuria, not a substrate for the canonical bacterial and fungal xylose catabolic pathways [2]. Similarly, other keto-pentoses like D-ribulose, while structurally related, are processed by distinct and often less efficient kinase enzymes, as evidenced by the 50- to 1300-fold lower catalytic efficiency of xylulokinase for D-ribulose compared to D-xylulose [3]. Therefore, D-xylulose is an irreplaceable, pathway-specific probe and substrate.

Head-to-Head Evidence Guide: Quantifiable Differentiation of D-Xylulose for Informed Procurement


Differential Isomerization Equilibrium: D-Xylulose vs. D-Xylose Conversion Efficiency

The isomerization of D-xylose to D-xylulose is a reversible reaction catalyzed by xylose isomerase. The thermodynamic equilibrium significantly favors the aldose, D-xylose, creating a distinct analytical and preparative challenge. This is a key differentiator when considering the use of D-xylose versus D-xylulose in any system where the forward reaction is desired [1]. In the presence of excess isomerase at 23°C, the equilibrium mixture contains only 18% D-xylulose and 82% D-xylose [2].

Enzyme kinetics Carbohydrate chemistry Biocatalysis Analytical biochemistry

Enzymatic Phosphorylation Efficiency: D-Xylulose as the Preferred Substrate for Xylulokinase

D-Xylulokinase (XK; EC 2.7.1.17) is the key enzyme that channels pentose carbon into central metabolism. Its affinity for D-xylulose is a critical determinant of metabolic flux. Studies across diverse organisms consistently show that D-xylulose is the native and preferred substrate. For instance, in the bacterium Kocuria gwangalliensis, the Km for D-xylulose is 250 ± 20 μM [1], while in the fungus Mucor circinelloides, the Km is 0.29 mM [2]. While D-xylulokinase can accept alternative substrates like D-ribulose, its catalytic efficiency for these is dramatically reduced.

Enzyme kinetics Substrate specificity Metabolic flux analysis Protein engineering

Differential Enzyme Specificity: D-Xylulose vs. L-Xylulose as a Substrate for NAD+-Dependent Dehydrogenase

The enzymatic reduction of xylulose to xylitol is a key step in several metabolic pathways. This reaction is catalyzed by distinct enzymes with strict specificity for either the D- or L- enantiomer. Data from Aspergillus niger demonstrates a clear kinetic preference: the NAD+-dependent D-xylulose dehydrogenase (DXDH) shows a high affinity for D-xylulose with a Km of approximately 4 mM [1]. In stark contrast, the NADPH-dependent L-xylulose reductase (LXDH) from the same organism exhibits a much lower affinity for its native substrate, L-xylulose, with a Km of 16.5 mM [1].

Enzyme specificity Oxidoreductase Chiral discrimination Cofactor preference

Microbial Growth Phenotype: D-Xylulose Utilization in Wild-Type S. cerevisiae vs. D-Xylose

A fundamental challenge in bioethanol production from lignocellulosic biomass is the inability of the industrial workhorse Saccharomyces cerevisiae to ferment D-xylose. This is due to the lack of a native pathway to convert D-xylose to its keto-isomer, D-xylulose. Therefore, the growth phenotype on these two sugars is starkly different. While wild-type S. cerevisiae shows negligible growth on D-xylose, it can metabolize D-xylulose, albeit slowly. The growth rate on D-xylulose is only about 6% of the growth rate on glucose [1]. Over-expression of the native xylulokinase (XKS1) can increase this to about 20% of the glucose growth rate, while deletion of the gene abolishes growth on D-xylulose entirely [1].

Metabolic engineering Yeast physiology Biofuel production Synthetic biology

Validated Applications of D-Xylulose in Research and Industrial Biotechnology


Validation of Heterologous Xylose Utilization Pathways in Saccharomyces cerevisiae

D-Xylulose serves as the essential positive control substrate when engineering S. cerevisiae for xylose fermentation. Since wild-type strains can slowly metabolize D-xylulose but not D-xylose, growth on D-xylulose confirms the functionality of downstream pentose phosphate pathway enzymes, independent of the heterologous isomerase or reductase/dehydrogenase pathway being introduced [1].

In Vitro Kinase Assays for Characterizing D-Xylulokinase (XK)

Purified D-xylulose is the required substrate for performing kinetic assays on D-xylulokinase enzymes. This enzyme catalyzes the ATP-dependent phosphorylation of D-xylulose to D-xylulose-5-phosphate, a key regulatory step in pentose metabolism. Kinetic parameters such as Km and Vmax are determined using D-xylulose, as alternative substrates like D-ribulose exhibit catalytic efficiencies that are orders of magnitude lower [2][3].

Production of Pure D-Xylulose Standards for Analytical Method Development

Due to the unfavorable equilibrium of the xylose isomerase reaction (Keq=4.55 in favor of D-xylose), enzymatic production of D-xylulose from D-xylose yields a mixture that is only 18% D-xylulose. Commercial D-xylulose is therefore essential as a pure reference standard for developing and validating selective analytical methods, such as HPLC or enzymatic assays, that can accurately quantify D-xylulose in complex biological or reaction mixtures [4].

Total Synthesis of Bioactive Natural Products like Syringolides

D-Xylulose serves as a chiral starting material for the total synthesis of complex natural products, most notably the Syringolides, which are non-proteinaceous elicitors of plant hypersensitive response. The biomimetic synthesis of these compounds requires optically pure D-xylulose as the core scaffold, and alternative chiral precursors derived from L-threitol or D-tartrate necessitate longer synthetic routes [5].

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